Superior Lipophilic Efficiency (LipE) vs. N4-Ethyl Analog
The target compound's N4-methyl substitution provides a 0.6-unit advantage in LipE over the N4-ethyl analog 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine. This improvement is driven by a reduction of one methylene unit in the N4-alkyl chain [1].
| Evidence Dimension | Lipophilic Efficiency (LipE = pIC50 - LogP) |
|---|---|
| Target Compound Data | LipE = 5.1 (pIC50 8.48, LogP 3.38) |
| Comparator Or Baseline | 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine (N4-Et): LipE = 4.5 (pIC50 8.37, LogP 3.87) |
| Quantified Difference | ΔLipE = +0.6 |
| Conditions | Predicted ACD/LogP; pIC50 inferred from p38α kinase biochemical assay using homologous triazolopyridinylsulfanyl-urea final compounds [1]. |
Why This Matters
A higher LipE suggests the N4-methyl scaffold can achieve greater potency per unit of lipophilicity, reducing off-target and metabolic liabilities in lead optimization.
- [1] Mathias JP, Millan DS, Lewthwaite RA, Phillips C. Triazolopyridinylsulfanyl derivatives as p38 map kinase inhibitors. Patent US7511057B2. Issued 2009-03-31. View Source
